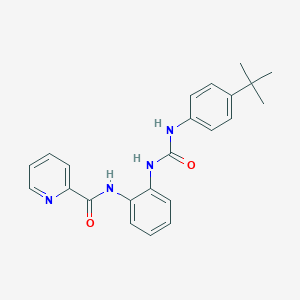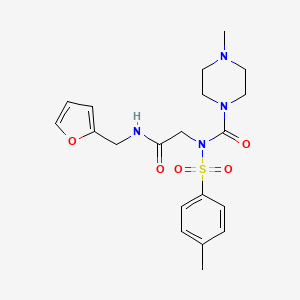
N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a tosyl group
Mechanism of Action
Target of action
Compounds containing furan rings, such as “N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide”, often exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of action
The mode of action of such compounds typically involves interaction with specific protein targets in the body. The furan ring and other functional groups in the compound may form bonds with amino acid residues in the target protein, altering its structure and function .
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Furan-containing compounds are often involved in pathways related to cell growth and proliferation, inflammation, and other physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would be influenced by its chemical structure. For instance, the presence of the furan ring and other functional groups may affect its solubility, stability, and ability to cross cell membranes .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets proteins involved in cell growth, it may inhibit cell proliferation and induce cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, certain conditions may enhance or inhibit its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites on the enzymes or proteins .
Cellular Effects
It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of N-[(furan-2-yl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate carboxylic acid derivative to form the amide bond. The piperazine ring is introduced through a nucleophilic substitution reaction, and the tosyl group is added via a sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient coupling of furan derivatives with piperazine and tosyl groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group
Major Products
The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide
- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- 2-Furanmethanamine, N-ethyl-
Uniqueness
N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its combination of a furan ring, a piperazine ring, and a tosyl group. This structural arrangement provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-16-5-7-18(8-6-16)30(27,28)24(20(26)23-11-9-22(2)10-12-23)15-19(25)21-14-17-4-3-13-29-17/h3-8,13H,9-12,14-15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWIBWOZAURMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)
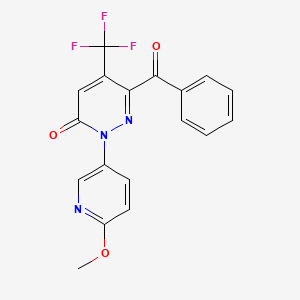
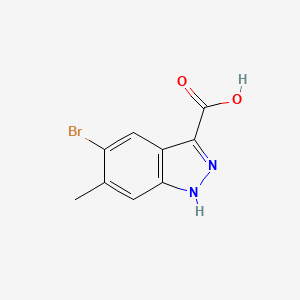
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
![2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B2717377.png)
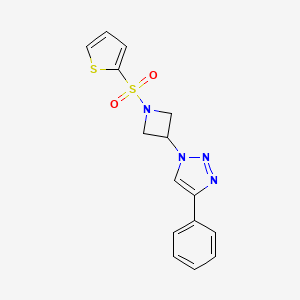
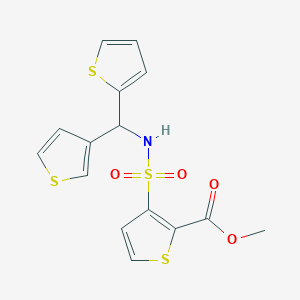
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)
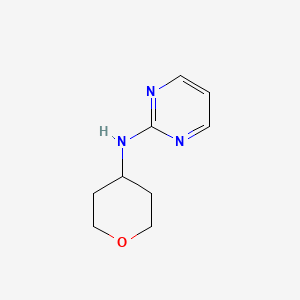
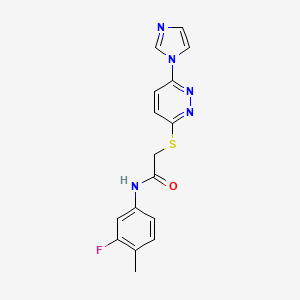
![4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2717388.png)
